5-Chloro-1-(phenylsulfonyl)-6-azaindole
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Overview
Description
5-Chloro-1-(phenylsulfonyl)-6-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring This compound is characterized by the presence of a chlorine atom at the 5-position and a phenylsulfonyl group at the 1-position of the azaindole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for 5-Chloro-1-(phenylsulfonyl)-6-azaindole.
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that modulates these biological activities.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more .
Pharmacokinetics
The compound’s molecular weight of 29274 suggests it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
These could potentially include modulation of receptor activity, inhibition of enzymatic processes, alteration of gene expression, disruption of cell signaling pathways, and more .
Biochemical Analysis
Biochemical Properties
5-Chloro-1-(phenylsulfonyl)-6-azaindole, as an indole derivative, is known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-chloroindole and phenylsulfonyl chloride.
Nitration and Reduction: The 5-chloroindole undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Sulfonylation: The amino group is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group at the 1-position.
Cyclization: The final step involves cyclization to form the azaindole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(phenylsulfonyl)-6-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenylsulfonyl group or the azaindole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
5-Chloro-1-(phenylsulfonyl)-6-azaindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(phenylsulfonyl)-indole: Similar structure but lacks the nitrogen atom in the indole ring.
6-Azaindole: Lacks the chlorine and phenylsulfonyl groups but shares the azaindole core structure.
5-Chloroindole: Similar structure but lacks the phenylsulfonyl group.
Uniqueness
5-Chloro-1-(phenylsulfonyl)-6-azaindole is unique due to the combination of the chlorine atom, phenylsulfonyl group, and azaindole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQYNZEQUKKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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